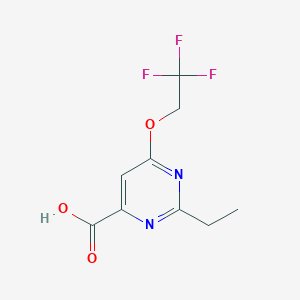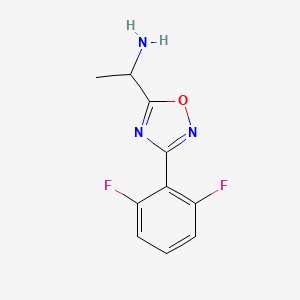
6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science. The presence of a bromophenyl group and a methylthio group in this compound suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with the preparation of 4-bromobenzaldehyde.
Formation of Pyrimidine Ring: The aldehyde undergoes a condensation reaction with thiourea to form the pyrimidine ring.
Methylthio Group Introduction: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol.
Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to the presence of the bromophenyl and methylthio groups.
Biology
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the bromophenyl group.
Enzyme Inhibitors: May act as inhibitors for certain enzymes, particularly those involved in nucleic acid metabolism.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Industry
Material Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromophenyl group can enhance binding affinity to certain targets, while the methylthio group can modulate the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-2-(methylthio)pyrimidine-4-carboxylic acid: Lacks the bromine atom, which may reduce its biological activity.
6-(4-Chlorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid: Contains a chlorine atom instead of bromine, which may alter its reactivity and binding properties.
6-(4-Bromophenyl)-2-(ethylthio)pyrimidine-4-carboxylic acid: Contains an ethylthio group instead of a methylthio group, which may affect its solubility and reactivity.
Uniqueness
6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to the combination of the bromophenyl and methylthio groups, which can confer specific reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C12H9BrN2O2S |
|---|---|
Molecular Weight |
325.18 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H9BrN2O2S/c1-18-12-14-9(6-10(15-12)11(16)17)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,16,17) |
InChI Key |
QIXWGKRDZPGXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(=O)O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,5S)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B11785915.png)


![2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11785942.png)






![2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11785972.png)

![7-Chlorothiazolo[5,4-B]pyridine](/img/structure/B11785982.png)
